molecular formula C12H12ClF3N2O B2595934 2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide CAS No. 2411305-17-2

2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide

Cat. No.: B2595934
CAS No.: 2411305-17-2
M. Wt: 292.69
InChI Key: MGQFQSQSFGNFBK-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide is a synthetic organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide typically involves the reaction of 4-(trifluoromethyl)phenyl azetidine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the azetidine ring can contribute to the compound’s overall stability and reactivity, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide: Unique due to its specific combination of functional groups and ring structure.

    N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: Similar but lacks the azetidine ring, which may affect its reactivity and biological activity.

    4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Contains a piperidine ring instead of an azetidine ring, leading to different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of a chloro group, a trifluoromethyl group, and an azetidine ring. This specific arrangement of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O/c13-5-11(19)17-9-6-18(7-9)10-3-1-8(2-4-10)12(14,15)16/h1-4,9H,5-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQFQSQSFGNFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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